REACTION_CXSMILES
|
[Na].[OH:2][S:3]([C:6]([F:9])([F:8])[F:7])(=O)=O.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.C(=O)([O-])O.[Na+]>>[F:7][C:6]([S:3]([C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][C:13]=1[Cl:17])=[O:2])([F:9])[F:8] |f:4.5,^1:0|
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
21.65 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
water ice
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
surmounted by a reflux condenser with a silica gel guard under an inert argon atmosphere
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from pentane (the brown oils
|
Type
|
CUSTOM
|
Details
|
are purified by chromatography)
|
Type
|
CUSTOM
|
Details
|
White crystals are obtained (m=2.9 g, Yd=70%)
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
FC(F)(F)S(=O)C1=C(C=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |